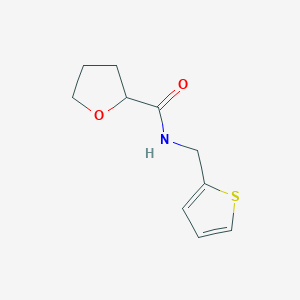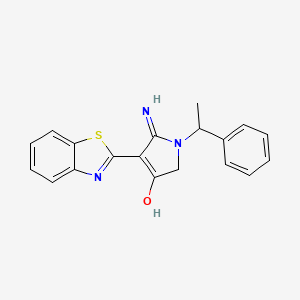![molecular formula C24H25NO3 B6001221 3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one](/img/structure/B6001221.png)
3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one is a complex organic compound that belongs to the class of chalcones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions to form an intermediate. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one exhibits unique structural features, such as the presence of a dimethylcyclohexane ring and a phenylprop-2-enoyl group. These structural elements contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3-(4-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-24(2)15-20(25-18-10-12-19(28-3)13-11-18)23(22(27)16-24)21(26)14-9-17-7-5-4-6-8-17/h4-14,26H,15-16H2,1-3H3/b14-9+,23-21+,25-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMXGUPONKGBMR-MXROSUMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=C(C=C2)OC)C(=C(C=CC3=CC=CC=C3)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=C(C=C2)OC)/C(=C(/C=C/C3=CC=CC=C3)\O)/C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6001138.png)

![3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B6001150.png)
![N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B6001165.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001184.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B6001185.png)
![4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole](/img/structure/B6001190.png)
![(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B6001198.png)
![3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6001212.png)
![[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone](/img/structure/B6001219.png)

![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6001231.png)
![ethyl 3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001234.png)
